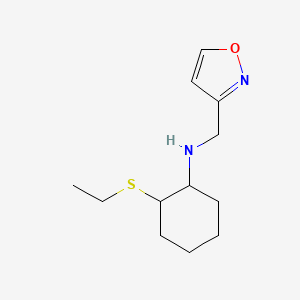![molecular formula C17H28N6O B7633834 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide](/img/structure/B7633834.png)
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward and motivation pathways in the brain.
Wirkmechanismus
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound can modulate the activity of dopamine in this pathway and alter the behavioral responses associated with reward and motivation.
Biochemical and Physiological Effects
The selective blockade of the dopamine D3 receptor by 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has been shown to produce a range of biochemical and physiological effects. These effects include a reduction in drug-seeking behavior, an improvement in depressive symptoms, and an attenuation of the symptoms of schizophrenia. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can limit its efficacy in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the research on 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. One area of interest is the potential therapeutic benefits of this compound in the treatment of drug addiction, depression, and schizophrenia. Additionally, researchers may investigate the role of the dopamine D3 receptor in other physiological and pathological conditions, such as obesity and Parkinson's disease. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the discovery of new therapeutic targets for these disorders.
Synthesemethoden
The synthesis of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 1-(1-methylpyrazol-4-yl)piperidin-3-amine with cyclopropylcarbonyl chloride to form 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. The compound is then purified using column chromatography and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
The unique pharmacological profile of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has made it an attractive target for research in the field of neuroscience. This compound has been used to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions, including drug addiction, depression, and schizophrenia. Additionally, this compound has been used to explore the potential therapeutic benefits of targeting the dopamine D3 receptor in the treatment of these disorders.
Eigenschaften
IUPAC Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-20-13-16(11-18-20)23-6-2-3-14(12-23)19-17(24)22-9-7-21(8-10-22)15-4-5-15/h11,13-15H,2-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWKOOVVHSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NC(=O)N3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7633792.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]-1-(1-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7633810.png)
![1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![2-[[6-(2-Methylimidazol-1-yl)pyrazin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7633835.png)

![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![3-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7633854.png)